(4-Cyanophenyl)methyl 2-(4-formylphenoxy)acetate
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Overview
Description
Scientific Research Applications
- Synthesis and Characterization : L ”x is synthesized via the Morita-Baylis-Hillman reaction scheme . It is characterized using spectroscopic techniques such as UV-Visible, FT-IR, ESI-MS, and 1H NMR.
- Metal Complexes : L ”x forms complexes with various metal ions (Cr³⁺, Co³⁺, Ni²⁺, Mn²⁺, Cu²⁺). These complexes exhibit diverse geometries (octahedral, square planar, and tetrahedral) based on the metal ion .
- Antibacterial Activity : The Ni²⁺ and Cu²⁺ complexes show substantial antibacterial potential against strains like S. aureus, E. coli, B. pumilis, and S. typhi. Molecular docking studies support their efficacy .
- Cyhalofop-butyl (CyB) : L ”x is a precursor for the synthesis of CyB, a herbicide. A chemoenzymatic route involving enantioselective transesterification with Candida antarctica lipase B (Novozym 435) leads to CyB .
- ZnII Porphyrin Derivatives : L ”x derivatives have been studied in the solid state. Their molecular recognition properties and crystallization tendencies make them interesting candidates for various applications .
- Ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate : L ”x undergoes cyanation to yield this compound, which has potential applications .
- Nano-Particle Size : The complexes exhibit nano-particle sizes in the range of 8.2560–4.5316 nm .
- Crystal Classes : Powder-XRD patterns reveal different crystal classes for each complex (cubic, hexagonal, orthorhombic, and monoclinic) .
Biological Activity and Metal Complexes
Chemoenzymatic Synthesis
Porphyrin Derivatives
Thiazolecarboxylate Synthesis
Materials Science
Drug Design and Development
Safety And Hazards
properties
IUPAC Name |
(4-cyanophenyl)methyl 2-(4-formylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c18-9-13-1-3-15(4-2-13)11-22-17(20)12-21-16-7-5-14(10-19)6-8-16/h1-8,10H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFDJHNHVLGCIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)COC2=CC=C(C=C2)C=O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyanophenyl)methyl 2-(4-formylphenoxy)acetate |
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